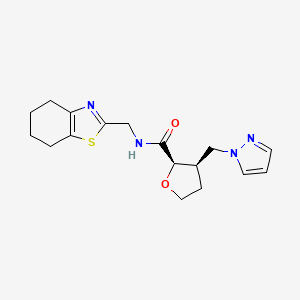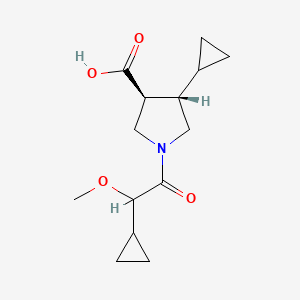![molecular formula C20H23NO4 B7341092 (3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7341092.png)
(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid, also known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Naproxen is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and ketoprofen.
Wirkmechanismus
(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, fever, and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain, fever, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. In addition, this compound has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid is widely used in laboratory experiments due to its well-known mechanism of action and its ability to inhibit COX enzymes. However, this compound has some limitations in laboratory experiments. It has been shown to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, this compound can interfere with the metabolism of other drugs, which can lead to drug interactions.
Zukünftige Richtungen
There are several future directions for the study of (3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid. One area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its side effects. Another area of research is the study of the neuroprotective effects of this compound, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research into the long-term effects of this compound use, particularly in elderly patients who are at increased risk of adverse events.
Synthesemethoden
The synthesis of (3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid involves the condensation of 2-naphthol with chloroacetic acid to form 2-(2-carboxyphenyl)propionic acid, which is then converted into the methyl ester. The ester is then hydrolyzed to form this compound.
Wissenschaftliche Forschungsanwendungen
(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. This compound is also used in the treatment of fever and acute pain.
Eigenschaften
IUPAC Name |
(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-17(7-4-10-25-13)20(24)21-18(12-19(22)23)16-9-8-14-5-2-3-6-15(14)11-16/h2-3,5-6,8-9,11,13,17-18H,4,7,10,12H2,1H3,(H,21,24)(H,22,23)/t13?,17?,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJZOVDWXIFMG-SYGMWZTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCO1)C(=O)NC(CC(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCCO1)C(=O)N[C@@H](CC(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2R)-2-(3,4-dimethylphenyl)cyclopropyl]-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7341013.png)
![N-[3-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]phenyl]acetamide](/img/structure/B7341016.png)
![[4-(2,2-difluoroethyl)piperazin-1-yl]-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanone](/img/structure/B7341018.png)
![[4-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7341029.png)


![2-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-(propan-2-ylsulfanylmethyl)aniline](/img/structure/B7341053.png)
![[2-(3-fluorophenyl)morpholin-4-yl]-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]methanone](/img/structure/B7341061.png)
![(1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol](/img/structure/B7341066.png)
![3-[(3-bromophenyl)methyl-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]propanoic acid](/img/structure/B7341095.png)
![(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B7341106.png)

![(2R,6R)-6-methyl-4-[2-(1,3-thiazol-4-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B7341114.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7341119.png)
